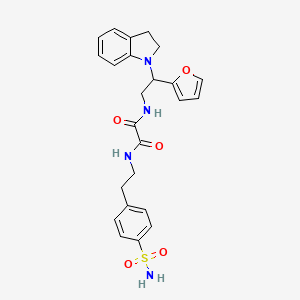
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines furan, indole, and oxalamide functional groups, which may contribute to various pharmacological effects. This article focuses on the biological activity of this compound, synthesizing the available research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O4S, with a molecular weight of approximately 432.52 g/mol. The compound's structure can be represented as follows:
This structure includes:
- A furan ring that may enhance lipophilicity and facilitate membrane permeability.
- An indole moiety known for its diverse biological activities, including anticancer and antidepressant effects.
- An oxalamide linkage that can influence the compound's binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 432.52 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Preliminary studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, indole derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated; however, its structural components suggest potential efficacy.
Antimicrobial Activity
Research indicates that compounds containing furan and sulfonamide groups often display antimicrobial properties. The presence of the sulfamoyl group in this compound may enhance its interaction with bacterial enzymes, potentially leading to antibacterial activity against both Gram-positive and Gram-negative bacteria. Further studies are required to confirm these effects and determine the compound's mechanism of action.
Neuroprotective Effects
Indole derivatives have also been associated with neuroprotective effects, potentially benefiting conditions such as depression and neurodegenerative diseases. The dual action of the indole and furan components in this compound could provide a synergistic effect, making it a candidate for further exploration in neuropharmacology.
Table 2: Summary of Biological Activities
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various analogs of this compound to evaluate their biological activities. The study found that modifications in the furan and indole moieties significantly impacted the compounds' efficacy against cancer cell lines. The most promising analog exhibited an IC50 value comparable to existing chemotherapeutic agents, indicating its potential as a lead compound for further development.
Case Study 2: Mechanistic Studies
Another investigation focused on understanding the mechanism of action of similar oxalamide compounds against bacterial infections. It was revealed that these compounds could inhibit key metabolic pathways in bacteria, leading to cell death. This study emphasizes the need for further research into the specific interactions between this compound and microbial targets.
Propiedades
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c25-34(31,32)19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-33-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30)(H2,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJPKSFHQRFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













